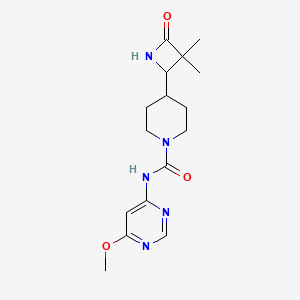

1-Cyanocyclopropanecarboxamide

カタログ番号 B2384435

CAS番号:

1559-04-2

分子量: 110.116

InChIキー: RPTIMANCJIMDLS-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

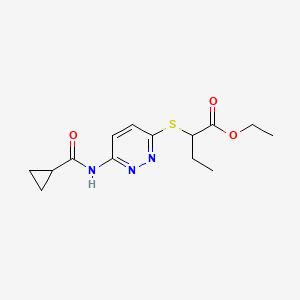

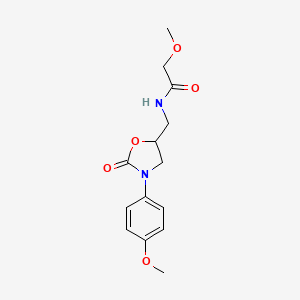

1-Cyanocyclopropanecarboxamide (CAS# 1559-04-2) is a research chemical with a molecular weight of 110.11 . Its molecular formula is C5H6N2O .

Molecular Structure Analysis

The InChI code for 1-Cyanocyclopropanecarboxamide is1S/C5H6N2O/c6-3-5(1-2-5)4(7)8/h1-2H2,(H2,7,8) . This indicates the presence of 5 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule . Chemical Reactions Analysis

A study has shown that 1-cyanocyclopropane-1-carboxylates can be selectively hydrolyzed to prepare 1-carbamoylcyclopropane-1-carboxylate derivatives . This process uses a hydroxylamine and sodium acetate system strategy .Physical And Chemical Properties Analysis

1-Cyanocyclopropanecarboxamide is a solid substance . It should be stored in a dry environment at temperatures between 2-8°C .科学的研究の応用

Application 1: Structural Chemistry and Bioactivity

- Specific Scientific Field : Structural Chemistry and Bioactivity .

- Summary of the Application : A novel cyclopropane derivative, 1-cyano-N-p-tolylcyclopropanecarboxamide, was synthesized and its structure was studied . This compound is a part of the cyclopropane derivatives, which are known to be highly bioactive compounds .

- Methods of Application or Experimental Procedures : The structure of this compound was studied using X-ray diffraction, FTIR, 1H and 13C NMR spectrum, and MS . Theoretical calculation of the title compound was carried out with HF/6-31G (d,p), B3LYP/6-31G (d,p), MP2/6-31G (d,p) .

- Results or Outcomes : The preliminary biological test showed that the synthesized compound is bioactive against the KARI of Escherichia coli . The structure-activity relationship was also studied .

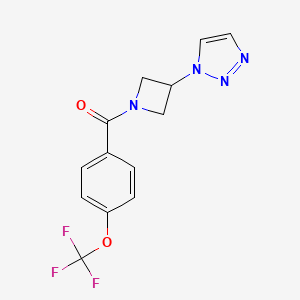

Application 2: Preparation of 1-Carbamoylcyclopropane-1-carboxylate Derivatives

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : 1-Cyanocyclopropanecarboxamide is used in the preparation of 1-carbamoylcyclopropane-1-carboxylate derivatives . These derivatives are important building blocks found in numerous natural products and industrially important compounds .

- Methods of Application or Experimental Procedures : The preparation of 1-carbamoylcyclopropane-1-carboxylate derivatives involves the selective hydrolysis of 1-cyanocyclopropane-1-carboxylates using a system strategy of hydroxylamine and sodium acetate .

- Results or Outcomes : This method provides an efficient and straightforward way to prepare 1-carbamoylcyclopropane-1-carboxylate derivatives . The structure of 1-carbamoylcyclopropane-1-carboxylate was confirmed by X-ray single crystal analysis .

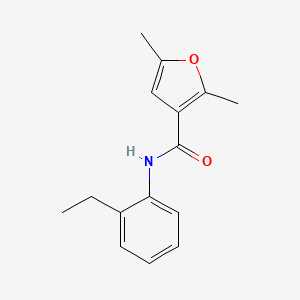

Application 3: Preparation of Amide Derivatives

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : 1-Cyanocyclopropanecarboxamide is used in the preparation of amide derivatives . These derivatives are important building blocks that are widely found in numerous natural products, as well as in a vast array of useful industrially important compounds .

- Methods of Application or Experimental Procedures : The preparation of amide derivatives involves the selective hydrolysis of nitriles . This approach is very attractive, due to the use of stronger Brønsted acid catalysts such as trifluoroacetic acid and sulfuric acid .

- Results or Outcomes : This method provides an efficient and straightforward way to prepare amide derivatives . The structure of the amide derivatives was confirmed by X-ray single crystal analysis .

Safety And Hazards

特性

IUPAC Name |

1-cyanocyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-3-5(1-2-5)4(7)8/h1-2H2,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTIMANCJIMDLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyanocyclopropane-1-carboxamide | |

Citations

For This Compound

7

Citations

K Yamagata, F Okabe, Y Tagawa - European Journal of …, 2003 - Wiley Online Library

… the course of our studies on heterocyclic enamino nitriles, we showed that 2-amino-4,5-dihydro-3-furancarbonitrile reacts with sodium iodide to give 1-cyanocyclopropanecarboxamide.…

Number of citations: 2

chemistry-europe.onlinelibrary.wiley.com

E Ciganek - Journal of the American Chemical Society, 1966 - ACS Publications

… The cyclopropane was identical with an authentic sample prepared by dehydration of 1 -cyanocyclopropanecarboxamide. Thermolysis of 1 in cyclohexene produced 7,7-…

Number of citations: 113

pubs.acs.org

K Yamagata, F Okabe, H Maruoka… - Journal of heterocyclic …, 2005 - Wiley Online Library

The reaction of 2‐acylamino‐4,5‐dihydro‐3‐furancarbonitriles 1 with sodium iodide in N,N‐dimethyl‐formamide gave the corresponding 1‐acyl‐2‐oxo‐3‐pyrrolidinecarbonitriles 2 in …

Number of citations: 12

onlinelibrary.wiley.com

AJ Kennedy, TP Mathews, Y Kharel… - Journal of medicinal …, 2011 - ACS Publications

Sphingosine 1-phosphate (S1P) is a bioactive lipid that has been identified as an accelerant of cancer progression. The sphingosine kinases (SphKs) are the sole producers of S1P, …

Number of citations: 95

pubs.acs.org

RF Salikov, DN Platonov, AE Frumkin, DL Lipilin… - Tetrahedron, 2013 - Elsevier

2-Cyclopropylbenzimidazole derivatives with various substituents in the small ring undergo cyclopropyliminium rearrangement into 2,3-dihydropyrrolobenzimidazoles substituted at …

Number of citations: 17

www.sciencedirect.com

Z Zhang, C Xue, X Liu, Q Zhang, Q Liu - Tetrahedron, 2011 - Elsevier

… However, a complicated mixture was afforded by the reaction of N-unsubstituted 1-cyanocyclopropanecarboxamide under the identical conditions. …

Number of citations: 19

www.sciencedirect.com

岡部史, オカベフミ - 福岡大学薬学集報, 2008 - fukuoka-u.repo.nii.ac.jp

… さらに N-acyl-1-cyanocyclopropanecarboxamide 類とヨウ化ナトリウムの反応から 1acyl-2-oxo-3-… また本反応の中間体と考えられる N-acyl-1-cyanocyclopropanecarboxamide 類とヨウ化…

Number of citations: 4

fukuoka-u.repo.nii.ac.jp

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide](/img/structure/B2384352.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2384354.png)

![N-(3-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2384355.png)

![1-(2-Chlorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2384358.png)

![N-(1,3-benzodioxol-5-yl)-N-[(4-propan-2-ylphenyl)methyl]thiophene-2-sulfonamide](/img/structure/B2384368.png)

![N-(2,4-difluorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2384369.png)

![3-Methyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2384371.png)